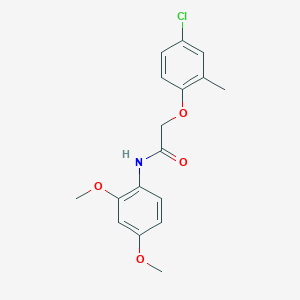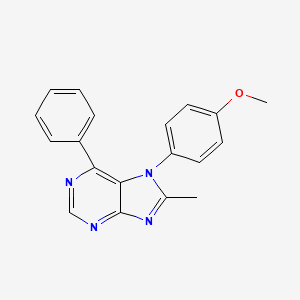
7-(4-methoxyphenyl)-8-methyl-6-phenyl-7H-purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(4-methoxyphenyl)-8-methyl-6-phenyl-7H-purine, also known as MMP, is a purine analog that has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for a variety of research studies.
Aplicaciones Científicas De Investigación
7-(4-methoxyphenyl)-8-methyl-6-phenyl-7H-purine has been studied for its potential applications in a range of scientific research studies. It has been shown to exhibit antitumor activity in vitro, making it a promising candidate for cancer research. Additionally, 7-(4-methoxyphenyl)-8-methyl-6-phenyl-7H-purine has been shown to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases such as arthritis. 7-(4-methoxyphenyl)-8-methyl-6-phenyl-7H-purine has also been studied for its potential use as a diagnostic tool for certain diseases, including Parkinson's disease.
Mecanismo De Acción
The mechanism of action of 7-(4-methoxyphenyl)-8-methyl-6-phenyl-7H-purine is not fully understood, but it is believed to involve the inhibition of certain enzymes, including xanthine oxidase and phosphodiesterase. 7-(4-methoxyphenyl)-8-methyl-6-phenyl-7H-purine has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects
7-(4-methoxyphenyl)-8-methyl-6-phenyl-7H-purine has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species, which can contribute to oxidative stress and inflammation. 7-(4-methoxyphenyl)-8-methyl-6-phenyl-7H-purine has also been shown to reduce the production of pro-inflammatory cytokines, which are involved in the immune response. Additionally, 7-(4-methoxyphenyl)-8-methyl-6-phenyl-7H-purine has been shown to inhibit the growth of cancer cells and induce apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 7-(4-methoxyphenyl)-8-methyl-6-phenyl-7H-purine in lab experiments is its relatively low cost compared to other compounds with similar properties. Additionally, 7-(4-methoxyphenyl)-8-methyl-6-phenyl-7H-purine has been shown to be stable under a range of conditions, making it a reliable compound for use in experiments. However, one limitation of using 7-(4-methoxyphenyl)-8-methyl-6-phenyl-7H-purine is its low solubility in water, which can make it difficult to work with in certain experiments. Additionally, the mechanism of action of 7-(4-methoxyphenyl)-8-methyl-6-phenyl-7H-purine is not fully understood, which can make it difficult to interpret results from experiments.
Direcciones Futuras
There are several directions for future research on 7-(4-methoxyphenyl)-8-methyl-6-phenyl-7H-purine. One area of interest is its potential use in cancer research, particularly in combination with other compounds. Additionally, further research is needed to fully understand the mechanism of action of 7-(4-methoxyphenyl)-8-methyl-6-phenyl-7H-purine, which could lead to the development of more effective treatments for a range of diseases. Finally, more research is needed to determine the safety and efficacy of 7-(4-methoxyphenyl)-8-methyl-6-phenyl-7H-purine in humans, which could lead to its potential use as a therapeutic agent.
Métodos De Síntesis
The synthesis of 7-(4-methoxyphenyl)-8-methyl-6-phenyl-7H-purine involves the reaction of 4-methoxyphenylhydrazine with 2,6-dimethylphenyl isocyanate to form 7-(4-methoxyphenyl)-8-methyl-6-phenyl-7H-purine. This reaction can be carried out using a variety of methods, including refluxing in ethanol or acetic acid, or using microwave-assisted synthesis. The purity of the final product can be improved through recrystallization or column chromatography.
Propiedades
IUPAC Name |
7-(4-methoxyphenyl)-8-methyl-6-phenylpurine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O/c1-13-22-19-18(23(13)15-8-10-16(24-2)11-9-15)17(20-12-21-19)14-6-4-3-5-7-14/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQKBVYFZPWDRBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NC(=C2N1C3=CC=C(C=C3)OC)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-fluoro-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5702098.png)
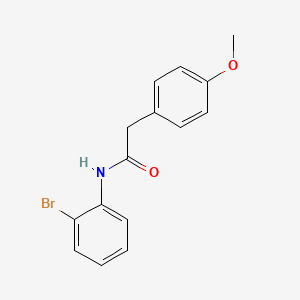
![2-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}benzoic acid](/img/structure/B5702110.png)
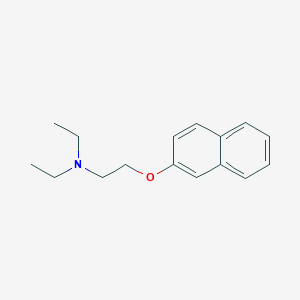

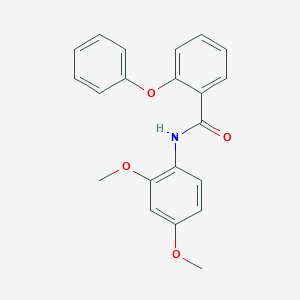
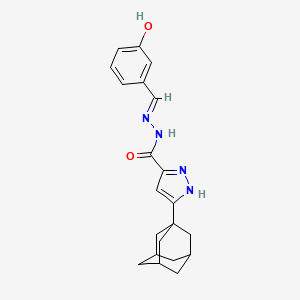
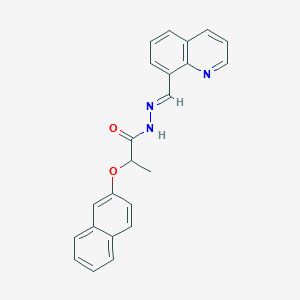
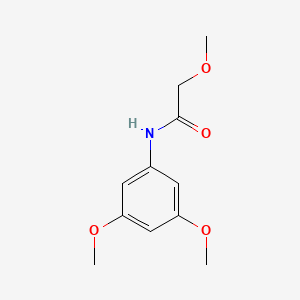
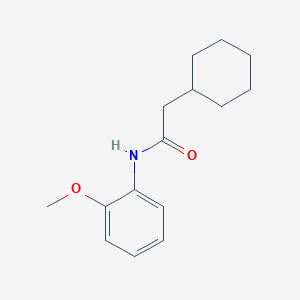
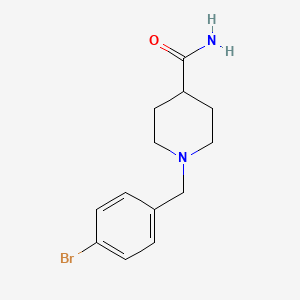
![N-[3-chloro-4-(1-piperidinyl)phenyl]methanesulfonamide](/img/structure/B5702168.png)
